

The Critical Role of a Negative Control: UNC7145 for UNC7096 Experiments

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Compound of Interest		
Compound Name:	UNC7096	
Cat. No.:	B12374766	Get Quote

In the realm of chemical biology and drug discovery, the use of well-characterized chemical probes is essential for elucidating the biological functions of target proteins. Equally important is the use of a structurally related but biologically inactive molecule, known as a negative control. This guide provides a comprehensive comparison of the active chemical probe **UNC7096** and its corresponding negative control, UNC7145, for researchers studying the NSD2-PWWP1 domain.

UNC7096 is a potent, biotinylated affinity reagent designed to specifically interact with the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1.[1] NSD2 is a histone methyltransferase that plays a crucial role in chromatin regulation by catalyzing the dimethylation of histone H3 at lysine 36 (H3K36me2). The PWWP1 domain of NSD2 recognizes and binds to this H3K36me2 mark, an interaction that is critical for stabilizing NSD2 at chromatin and for its subsequent biological functions, which include transcriptional activation and DNA repair.[1][2][3] **UNC7096** competitively binds to the H3K36me2-binding pocket of the NSD2-PWWP1 domain, thereby disrupting its interaction with nucleosomes.[1]

To validate that the observed biological effects of **UNC7096** are due to its on-target activity, it is imperative to use a negative control. UNC7145, an inactive derivative of the UNC6934 chemical probe from which **UNC7096** is derived, serves this critical role.[2] Despite its structural similarity to the active compound, UNC7145 does not engage the NSD2-PWWP1 domain and therefore should not elicit the same biological responses.[2] This comparison guide



will delve into the experimental data that underscores the utility of UNC7145 as a reliable negative control for **UNC7096**.

Quantitative Comparison of UNC7096 and UNC7145 Activity

The following tables summarize the quantitative data from key biochemical and cellular assays, highlighting the differential activity of **UNC7096**'s parent compound, UNC6934, and the inactive control, UNC7145. This data provides a strong rationale for using UNC7145 as a negative control in experiments involving **UNC7096**.



Assay	Compound	Target	Result	Conclusion
AlphaScreen	UNC6934	NSD2-PWWP1	Inhibits interaction with H3K36me2	Active engagement and disruption of target interaction
UNC7145	NSD2-PWWP1	No inhibition of interaction with H3K36me2	Inactive, does not disrupt target interaction	
NanoBRET	UNC6934	NSD2-PWWP1- H3.3	EC50 = 1.23 ± 0.25 μΜ	Demonstrates cellular target engagement and disruption of protein-protein interaction
UNC7145	NSD2-PWWP1- H3.3	No effect at 10 μΜ	Inactive in a cellular context	
Differential Scanning Fluorimetry (DSF)	UNC6934	NSD2-PWWP1	Binds to NSD2- PWWP1	Confirms direct binding to the target protein
UNC7145	NSD2-PWWP1	Inactive	Does not bind to the target protein	
Chemical Pulldown	UNC7096	Endogenous NSD2	Efficiently pulls down NSD2 from lysate	Affinity reagent successfully engages the target protein in a complex mixture
UNC6934	Endogenous NSD2	Competes with UNC7096 for NSD2 binding	Demonstrates specific binding to the target protein	



UNC7145 Endogenous NSD2 Does not the target compete with protein, UNC7096 validating its use as a negative control	h
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Table 1: Summary of quantitative data comparing the activity of UNC6934/**UNC7096** and UNC7145.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to reproduce and validate these findings.

AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology was used to measure the interaction between the NSD2-PWWP1 domain and H3K36me2-containing nucleosomes.[2][4][5][6] In this assay, donor and acceptor beads are brought into close proximity through a biological interaction, resulting in a detectable signal.[5][7] UNC6934 was shown to inhibit this interaction in a dose-dependent manner, while UNC7145 had no effect.[2]

Protocol:

- Biotinylated H3K36me2 nucleosomes are bound to streptavidin-coated donor beads.
- GST-tagged NSD2-PWWP1 is bound to anti-GST-coated acceptor beads.
- The donor and acceptor bead complexes are incubated with either UNC6934, UNC7145, or a DMSO control.
- The plate is incubated in the dark to allow for the interaction to occur.



• The AlphaScreen signal is read on a compatible plate reader. A decrease in signal indicates inhibition of the interaction.

NanoBRET Cellular Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay was employed to measure the engagement of UNC6934 with the NSD2-PWWP1 domain in live cells.[8] This assay measures the proximity of a NanoLuc luciferase-tagged protein (NSD2-PWWP1) to a HaloTag-labeled protein (Histone H3.3).[2][8]

Protocol:

- U2OS cells are co-transfected with plasmids encoding for NSD2-PWWP1-NanoLuc and Histone H3.3-HaloTag.
- The transfected cells are treated with a HaloTag NanoBRET 618 ligand.
- The cells are then treated with varying concentrations of UNC6934 or UNC7145.
- The NanoBRET signal is measured on a luminometer. A decrease in the BRET signal indicates that the compound is disrupting the interaction between NSD2-PWWP1 and histone H3.3.[8]

Chemical Pulldown Assay

A chemical pulldown assay was utilized to demonstrate the specific binding of **UNC7096** to endogenous NSD2 in cell lysates.[2] This technique uses the biotinylated **UNC7096** to "pull down" its binding partners from a complex protein mixture.[9][10][11][12]

Protocol:

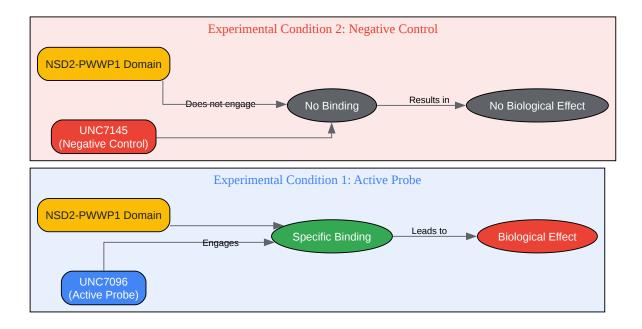
- KMS-11 whole-cell lysates are pre-incubated with either DMSO, UNC6934, or UNC7145.
- **UNC7096** is added to the lysates to allow for binding to its target proteins.
- Streptavidin-coated beads are added to the lysates to capture the biotinylated UNC7096 and its bound proteins.



- The beads are washed to remove non-specific binders.
- The bound proteins are eluted from the beads and analyzed by immunoblotting for the presence of NSD2. The results showed that pre-incubation with UNC6934, but not UNC7145, prevented the pulldown of NSD2 by UNC7096.[2]

Visualizing the Molecular Logic

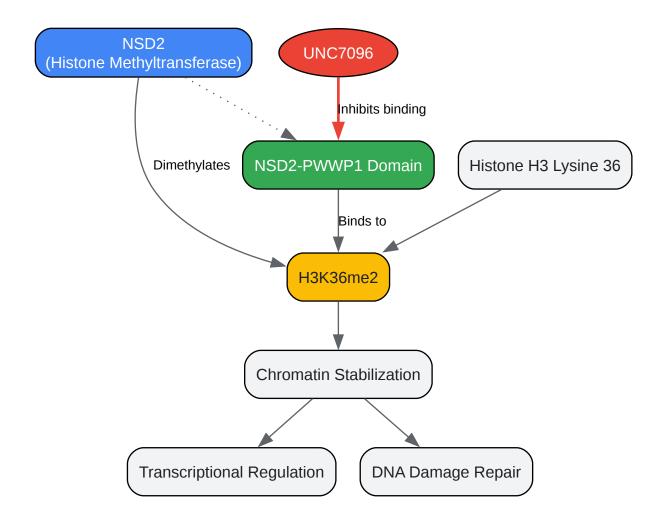
The following diagrams illustrate the underlying principles of using UNC7145 as a negative control and the signaling pathway targeted by **UNC7096**.



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Caption: Logical relationship between an active probe and its negative control.





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Caption: Simplified signaling pathway of NSD2 and the point of intervention by **UNC7096**.

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